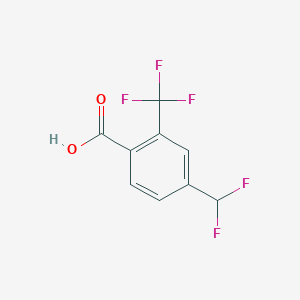

4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-(difluoromethyl)-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c10-7(11)4-1-2-5(8(15)16)6(3-4)9(12,13)14/h1-3,7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFITDGLWGKMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard conditions. For example:

-

Reaction with 2-propanol :

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] with catalytic DMF.

-

Conditions : Dichloromethane (DCM) solvent at 0–20°C for 0.5 hours to form the acid chloride intermediate, followed by alcohol addition.

-

Yield : 91.5% for isopropyl ester formation, isolated via liquid-liquid extraction and solvent evaporation .

-

| Reagent | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| Oxalyl chloride | DCM | 0–20°C | 0.5 h | 91.5% | Isopropyl ester derivative |

Amidation

The acid reacts with amines to form amides, facilitated by coupling agents:

-

Example : Synthesis of tert-butyl ester via tert-butyl 2,2,2-trichloroacetoimidate.

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, forming fluorinated aromatic hydrocarbons:

-

Conditions : Heating above 150°C in non-polar solvents (e.g., toluene).

-

Mechanism : Electron-withdrawing CF₃ groups stabilize the transition state, accelerating CO₂ loss.

Halogenation and Cross-Coupling

The compound participates in palladium-catalyzed coupling reactions:

-

Suzuki-Miyaura coupling :

-

Buchwald-Hartwig amination :

Fluorination and Functionalization

The difluoromethyl group undergoes further fluorination or substitution:

-

Electrophilic fluorination :

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Yield Range | Applications |

|---|---|---|---|

| Esterification | Oxalyl chloride, DMF, alcohols | 85–95% | Prodrug synthesis |

| Amidation | BF₃·Et₂O, tert-butyl imidate | 60–70% | Peptide mimetics |

| Decarboxylation | Thermal activation in toluene | 50–75% | Fluorinated aromatics |

| Cross-Coupling | Pd catalysts, aryl halides/boronic acids | 60–85% | Biaryl scaffolds |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid serves as an important building block in the development of novel pharmaceuticals. The fluorinated groups enhance the compound's interaction with biological targets, particularly G protein-coupled receptors (GPCRs). Studies indicate that fluorinated compounds can exhibit increased agonistic activity at these receptors, potentially leading to improved therapeutic efficacy .

Case Study: Drug Development

- In the synthesis of new drug candidates, researchers have demonstrated that incorporating trifluoromethyl groups can enhance the potency and selectivity of compounds targeting specific biological pathways. For instance, drugs containing trifluoromethyl groups have been shown to improve metabolic stability compared to their non-fluorinated counterparts .

Materials Science

The unique properties of 4-(difluoromethyl)-2-(trifluoromethyl)benzoic acid make it a candidate for applications in materials science. Its high fluorine content contributes to enhanced thermal stability and chemical resistance, which are desirable traits in polymer chemistry and the development of advanced materials.

Applications Include:

- Fluorinated polymers : Used as additives to improve the performance characteristics of polymers.

- Coatings : Its chemical properties lend themselves to applications in protective coatings that require resistance to solvents and extreme temperatures .

Research has indicated that 4-(difluoromethyl)-2-(trifluoromethyl)benzoic acid exhibits antimicrobial properties. In vitro studies have shown moderate activity against various microbial strains, including bacteria such as Escherichia coli and fungi like Candida albicans. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways .

Antimicrobial Activity Summary Table

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 25 µg/mL | Significant |

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related fluorinated benzoic acids are outlined below:

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Electronic Effects: The -CF₃ group at C2 is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (≈1.5–2.0) compared to non-fluorinated analogs (e.g., benzoic acid, pKa ≈4.2) . The -CHF₂ group at C4 provides moderate electron withdrawal, further stabilizing the deprotonated form. This dual substitution creates a synergistic effect, enhancing solubility in polar solvents. In contrast, 2-(trifluoromethyl)benzoic acid (lacking the C4 substituent) has a higher logP (≈2.8 vs. ≈2.3 for the target compound), reducing aqueous solubility .

Metabolic Stability: The -CF₃ group is resistant to oxidative metabolism, while -CHF₂ undergoes slower hydrolysis compared to -CH₂F or -CH₃ groups. This combination may prolong the compound’s half-life relative to mono-fluorinated analogs like 5-fluoro-2-methylbenzoic acid .

The target’s dual fluorination may optimize receptor binding in drug design.

Table 2: Physicochemical Property Trends

| Property | 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid | 2-(Trifluoromethyl)benzoic acid | 5-Fluoro-2-methylbenzoic acid |

|---|---|---|---|

| Molecular Weight | 256.1 g/mol | 204.1 g/mol | 168.1 g/mol |

| logP | ~2.3 (estimated) | ~2.8 | ~2.1 |

| pKa | ~1.7 (estimated) | ~1.9 | ~2.8 |

| Metabolic Stability | High | Moderate | Low |

Biological Activity

4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzoic acid structure. Its molecular formula is C10H6F5O2, with a molar mass of 240.13 g/mol. This compound is notable for its unique chemical properties, which enhance its potential applications in pharmaceuticals and materials science.

The electron-withdrawing nature of the fluorine atoms in 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid contributes to its reactivity and biological activity. The compound can undergo various reactions typical for carboxylic acids, such as oxidation and reduction, leading to diverse derivatives with enhanced biological or physical properties.

Antimicrobial and Antifungal Properties

Research indicates that 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid exhibits promising antimicrobial and antifungal activities. In vitro studies have shown that compounds with similar fluorinated structures often demonstrate increased potency against various pathogens due to enhanced membrane permeability and interaction with biological targets.

Anti-inflammatory and Anticancer Potential

The compound has been explored for its potential as an anti-inflammatory and anticancer agent. The mechanism of action may involve the inhibition of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially inhibiting tumor growth.

The biological activity of 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.

- Receptor Modulation : It can interact with receptors that mediate cellular responses, enhancing its therapeutic effects.

- Bioavailability : The presence of fluorine atoms improves the compound's ability to penetrate cell membranes, increasing bioavailability.

Comparative Analysis

To understand the uniqueness of 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | Contains only one trifluoromethyl group |

| 5-Fluoro-2-(trifluoromethyl)benzoic acid | C9H6F4O2 | Fluoro group at position five |

| 2,5-Bis(trifluoromethyl)benzoic acid | C10H6F6O2 | Two trifluoromethyl groups |

| 3-Fluoro-5-trifluoromethylbenzoic acid | C9H5F4O2 | Different substitution pattern |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | C9H5F4O2 | Fluoro group at position two |

The combination of difluoromethyl and trifluoromethyl groups in this compound may confer distinct chemical properties and biological activities compared to these similar compounds.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various fluorinated benzoic acids, including 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid. Results indicated a significant reduction in bacterial growth compared to non-fluorinated counterparts, suggesting enhanced efficacy due to fluorination.

- Anti-inflammatory Research : Another research focused on the anti-inflammatory effects of fluorinated compounds. It was found that 4-(Difluoromethyl)-2-(trifluoromethyl)benzoic acid effectively reduced pro-inflammatory cytokines in vitro, highlighting its potential as a therapeutic agent for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.